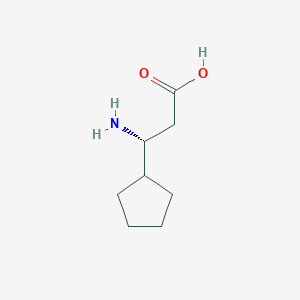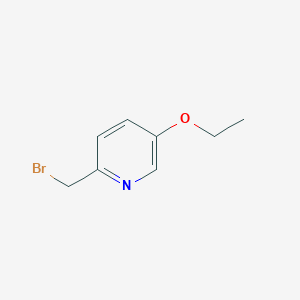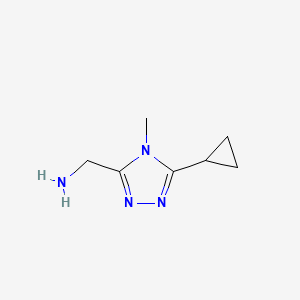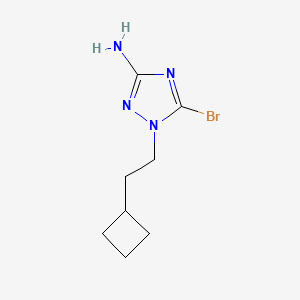
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium is a compound known for its structural complexity and significant applications in various scientific fields. This compound is also referred to as Thiamine Impurity E and is related to the vitamin B1 (thiamine) family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure consistency and quality, adhering to pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium involves its interaction with specific enzymes and receptors in the body. It acts as a cofactor in various enzymatic reactions, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in carbohydrate metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Thiamine (Vitamin B1): The parent compound, essential for energy metabolism.
Thiamine Monophosphate: A phosphorylated derivative of thiamine.
Thiamine Pyrophosphate: Another phosphorylated form, crucial for enzymatic reactions.
Uniqueness
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C12H17N4O2S+ |
|---|---|
Peso molecular |
281.36 g/mol |
Nombre IUPAC |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-ol |
InChI |
InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)/p+1 |
Clave InChI |
VXCONGLPCAPYEU-UHFFFAOYSA-O |
SMILES canónico |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)



![7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B13072600.png)
![tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
![Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylate](/img/structure/B13072602.png)
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)

![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)


